The key advantage of 2,2,2-Trifluoroethan(ol-d) in NMR lies in its deuterium atom (D), a stable isotope of hydrogen. By replacing a hydrogen atom on the hydroxyl group (–OH) with deuterium, scientists can eliminate the signal from the hydroxyl proton in the NMR spectrum. This is particularly beneficial because the hydroxyl proton often overlaps with other signals in the spectrum, making it difficult to analyze specific regions of interest [].
Due to its high deuterium enrichment (typically >99%), 2,2,2-Trifluoroethan(ol-d) effectively "locks" the signal from the hydroxyl proton, allowing researchers to observe other protons in the molecule with greater clarity and precision. This improved spectral resolution facilitates the identification and characterization of various functional groups and their interactions within the molecule [].
Here are some specific examples of how 2,2,2-Trifluoroethan(ol-d) is used in NMR spectroscopy:
2,2,2-Trifluoroethan(ol-d) is a deuterated alcohol with the molecular formula . This compound is characterized by the substitution of the hydrogen atom in the hydroxyl (-OH) group with deuterium, resulting in a unique isotopic composition. It is also known as trifluoroethyl alcohol and has a CAS number of 77568-66-2. The compound is a colorless liquid that is flammable and poses various health hazards, including toxicity upon ingestion and skin contact, as well as potential respiratory effects from inhalation .
TFE-d does not have a known biological mechanism of action. Its primary function is as a solvent or isotopic modifier in scientific research, particularly NMR spectroscopy [, ].
In NMR, TFE-d's deuterium substitution creates a lock on the signal from the OH proton, eliminating interference from solvent peaks in the spectrum. This allows for better observation of other protons in the molecule of interest [, ].
TFE-d shares the hazards associated with TFE, including:
These reactions are significant for synthetic applications in organic chemistry and materials science.
The synthesis of 2,2,2-Trifluoroethan(ol-d) typically involves:
These methods allow for the production of high-purity deuterated compounds suitable for various analytical applications.
Several compounds share structural similarities with 2,2,2-Trifluoroethan(ol-d), including:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethanol | No fluorine; common alcohol | |
Trifluoroethanol | Non-deuterated version; similar reactivity | |
1,1,1-Trifluoroethane | No hydroxyl group; gaseous state | |
1-Hydroxy-1,1,1-trifluoroethane | Hydroxyl group; similar reactivity |
The uniqueness of 2,2,2-Trifluoroethan(ol-d) lies in its deuterated nature which provides distinct advantages in NMR spectroscopy and chemical analysis. Its fluorinated structure also imparts unique physical and chemical properties that differentiate it from non-fluorinated alcohols and hydrocarbons. This makes it particularly valuable in specialized applications within organic chemistry and material sciences .
2,2,2-Trifluoroethan(ol-d) represents a deuterium-labeled derivative of 2,2,2-trifluoroethanol, wherein the hydroxyl hydrogen atom has been specifically replaced with a deuterium atom. The compound maintains the fundamental trifluoroethanol backbone while incorporating isotopic labeling that provides distinct analytical and mechanistic advantages. This selective deuteration pattern distinguishes it from other isotopically labeled variants of trifluoroethanol, such as the fully deuterated 2,2,2-trifluoroethanol-d3 compound.
The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions for isotopically labeled compounds, with the designation "(ol-d)" specifically indicating deuterium substitution at the hydroxyl position. Alternative nomenclature systems employ various descriptive approaches, including "trifluoroethyl alcohol-od" and "2,2,2-trifluoroethanol-od" to convey the same structural information. The Chemical Abstracts Service has assigned the unique registry number 77568-66-2 to this specific isotopic variant, providing unambiguous identification within chemical databases.
Commercial suppliers utilize diverse naming conventions that reflect both the structural characteristics and the intended applications of the compound. These include descriptive names such as "2,2,2-trifluoroethan-1-ol-d" which emphasizes the position-specific deuteration pattern. The systematic approach to nomenclature ensures clear communication regarding the precise isotopic substitution pattern, which proves critical for applications requiring specific deuterium positioning.
Table 1: Nomenclature and Identification Data for 2,2,2-Trifluoroethan(ol-d)
The molecular structure of 2,2,2-trifluoroethan(ol-d) maintains the essential framework of the parent trifluoroethanol compound while incorporating selective deuterium labeling at the hydroxyl position. The molecular formula C₂H₂DF₃O reflects this specific isotopic substitution pattern, with a molecular weight of 101.05 daltons compared to 100.04 daltons for the non-deuterated analog. This minimal mass increase of approximately one dalton results from the substitution of protium with deuterium at the hydroxyl site.
The trifluoromethyl group (-CF₃) remains unchanged in the deuterated variant, preserving the electron-withdrawing characteristics that define the chemical behavior of trifluoroethanol compounds. The presence of three fluorine atoms bonded to the terminal carbon creates significant electronegativity differences that influence the acidity and hydrogen-bonding properties of the hydroxyl group. The deuterium substitution at this position provides opportunities for mechanistic investigations using nuclear magnetic resonance spectroscopy and kinetic isotope effect studies.
Physical property measurements reveal characteristic values that reflect both the fluorinated nature of the compound and the isotopic substitution effects. The density of 1.387 grams per milliliter at 25°C demonstrates the substantial mass contribution from the fluorine atoms. The melting point of -44°C and boiling point range of 77-80°C indicate physical properties closely similar to the non-deuterated compound, with minimal variation attributable to the deuterium substitution.
The refractive index value of 1.3 provides additional physical characterization data that assists in compound identification and purity assessment. These physical constants serve as important benchmarks for quality control and analytical verification in research applications. The hygroscopic nature of the compound requires careful handling and storage considerations to maintain chemical purity and prevent water contamination.
Table 2: Physical Properties of 2,2,2-Trifluoroethan(ol-d)
Property | Value | Units | Reference |
---|---|---|---|
Molecular Weight | 101.05 | g/mol | |
Density | 1.387 | g/mL at 25°C | |
Melting Point | -44 | °C | |
Boiling Point | 77-80 | °C | |
Refractive Index | 1.3 | n₂₀/D | |
Flash Point | 85 | °F | |
Physical Form | Liquid | - |
The development of deuterium-labeled trifluoroethanol derivatives emerged from the broader advancement of isotopically labeled compounds for analytical and mechanistic investigations. The parent compound 2,2,2-trifluoroethanol gained prominence through industrial synthesis methods involving hydrogenation or hydride reduction of trifluoroacetic acid derivatives. These established synthetic pathways provided the foundation for developing isotopically labeled variants with specific deuterium incorporation patterns.
Commercial availability of 2,2,2-trifluoroethan(ol-d) reflects the growing demand for specialized isotopically labeled solvents and reagents in nuclear magnetic resonance spectroscopy applications. The compound serves particular utility in mechanistic studies where deuterium labeling provides insights into reaction pathways and molecular interactions. Research applications have demonstrated the value of selective deuteration for investigating hydrogen-deuterium exchange processes and catalytic mechanisms.
The synthetic relevance extends beyond analytical applications to include specialized research in protein folding studies and pharmaceutical development. The unique properties of trifluoroethanol compounds, including their ability to stabilize specific protein secondary structures, have made deuterated variants valuable tools for biophysical investigations. The deuterium labeling enables detailed spectroscopic analysis while maintaining the essential chemical characteristics of the parent compound.
Manufacturing specifications typically require isotopic purity levels of 99% or higher to ensure reliable analytical performance. Quality control procedures involve nuclear magnetic resonance verification to confirm deuterium incorporation and overall compound purity. The production of high-purity isotopically labeled compounds requires specialized synthetic techniques and purification methods that differ from conventional organic synthesis approaches.
Table 3: Commercial Specifications and Applications
Flammable;Corrosive;Acute Toxic;Irritant